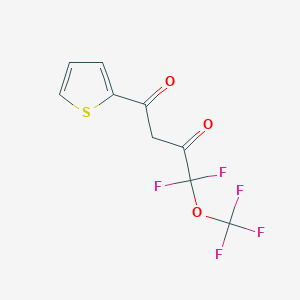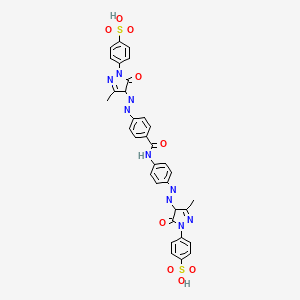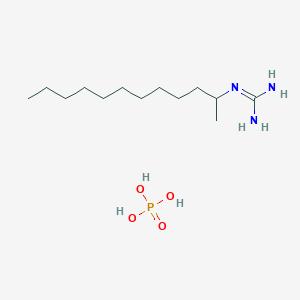
2-Dodecan-2-ylguanidine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecan-2-ylguanidine;phosphoric acid is a chemical compound that combines the properties of guanidine and phosphoric acid Guanidine is a strong base and a common functional group in organic chemistry, while phosphoric acid is a triprotic acid commonly used in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecan-2-ylguanidine;phosphoric acid typically involves the reaction of dodecylamine with cyanamide to form dodecylguanidine. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Dodecan-2-ylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-Dodecan-2-ylguanidine;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecan-2-ylguanidine;phosphoric acid involves its interaction with molecular targets through its guanidine and phosphoric acid functional groups. These interactions can affect various biochemical pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodecylguanidine: A similar compound with a guanidine functional group but without the phosphoric acid component.
Phosphorylated Guanidines: Compounds that contain both guanidine and phosphate groups, similar to 2-Dodecan-2-ylguanidine;phosphoric acid.
Uniqueness
This compound is unique due to its combination of guanidine and phosphoric acid, which imparts distinct chemical properties and potential applications. This combination allows for versatile reactivity and functionality, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
58213-59-5 |
|---|---|
Molecular Formula |
C13H32N3O4P |
Molecular Weight |
325.38 g/mol |
IUPAC Name |
2-dodecan-2-ylguanidine;phosphoric acid |
InChI |
InChI=1S/C13H29N3.H3O4P/c1-3-4-5-6-7-8-9-10-11-12(2)16-13(14)15;1-5(2,3)4/h12H,3-11H2,1-2H3,(H4,14,15,16);(H3,1,2,3,4) |
InChI Key |
WGFBFVWKVOUVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


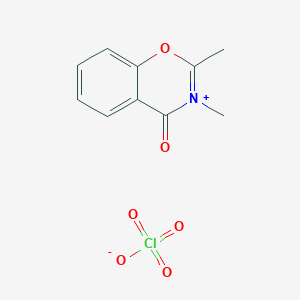
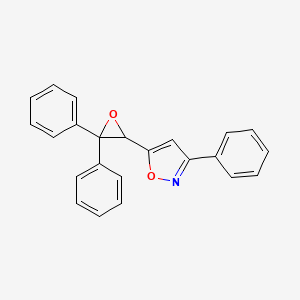
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
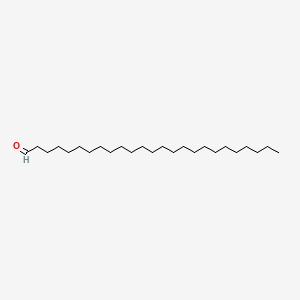
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
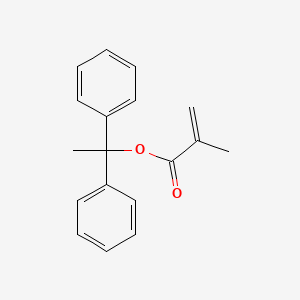
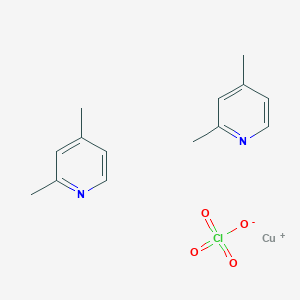
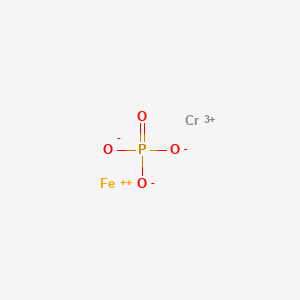
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
